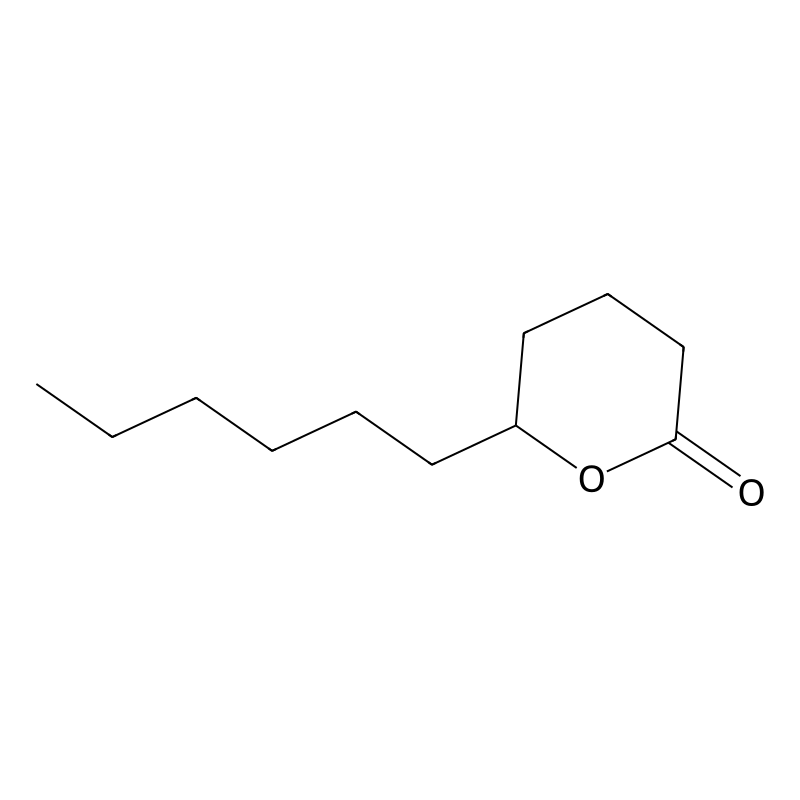

6-Hexyltetrahydro-2H-pyran-2-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Canonical SMILES

Flavor and Fragrance Research

6-Hexyltetrahydro-2H-pyran-2-one, also known as delta-undecalactone or undecanolide, is a naturally occurring compound found in various fruits and dairy products. Due to its pleasant aroma described as fruity, sweet, and milky [1], it has gained significant interest in scientific research related to flavor and fragrance chemistry. Researchers study its role in the overall flavor profile of food and beverages, and how it interacts with other flavor components [1]. Understanding its sensory properties allows scientists to develop artificial flavors and fragrances or enhance the natural flavors in food products.

Potential Biological Applications

Research as a Chiral Molecule

6-Hexyltetrahydro-2H-pyran-2-one exists in two enantiomeric forms, (R)-(+)- and (S)-(-)-. These mirror images have identical chemical structures but differ in their interaction with polarized light and potentially how they interact with biological systems [2, 3]. Scientific research may involve separating and studying the individual enantiomers to understand their unique properties and potential applications.

6-Hexyltetrahydro-2H-pyran-2-one is a chemical compound with the molecular formula and a molecular weight of approximately 184.27 g/mol. It belongs to the class of compounds known as pyranones, which are characterized by a six-membered ring containing one oxygen atom and five carbon atoms, with a carbonyl group (C=O) typically present in their structure. This specific compound features a hexyl group attached to the tetrahydro-2H-pyran-2-one structure, contributing to its unique properties and potential applications in various fields including pharmaceuticals and materials science .

The primary function of 6-hexyltetrahydro-2H-pyran-2-one lies in its flavor and fragrance properties. It contributes fruity, sweet, and milky notes to various foods and cosmetic products []. However, specific mechanisms related to its interaction with taste receptors or olfactory system require further investigation.

- Nucleophilic Addition: The carbonyl carbon can be attacked by nucleophiles, leading to the formation of alcohols or other functional groups.

- Condensation Reactions: It can participate in condensation reactions with other carbonyl compounds under acidic or basic conditions, forming larger cyclic or acyclic structures.

- Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride .

- Antimicrobial Activity: Some pyranones have shown effectiveness against various bacteria and fungi.

- Anti-inflammatory Properties: Certain derivatives have been studied for their potential in reducing inflammation.

- Cytotoxic Effects: There is evidence suggesting that some pyranones may induce apoptosis in cancer cells .

The synthesis of 6-hexyltetrahydro-2H-pyran-2-one can be achieved through several methods:

- Cyclization of Aldehydes and Ketones: This method involves the reaction of hexanal with suitable reagents under acidic conditions to form the pyranone structure.

- Lactonization Reactions: Starting from appropriate hydroxy acids or diols, lactonization can yield the desired compound.

- Functional Group Transformations: Existing compounds can be modified through various organic reactions such as alkylation or acylation to introduce the hexyl group .

6-Hexyltetrahydro-2H-pyran-2-one has potential applications in:

- Flavoring Agents: Due to its pleasant aroma, it may be used in food and fragrance industries.

- Pharmaceuticals: Its structural characteristics make it a candidate for drug development, particularly in creating new antimicrobial or anti-inflammatory agents.

- Chemical Intermediates: It serves as an intermediate in the synthesis of more complex organic molecules .

Several compounds share structural similarities with 6-hexyltetrahydro-2H-pyran-2-one. Here are some notable examples:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 3-Ethyl-6-vinyltetrahydro-2H-pyran-2-one | Contains a vinyl group instead of a hexyl group | Known for CO₂-derived synthesis methods |

| 5-Methyl-2H-pyran-2-one | Methyl substitution on the pyran ring | Exhibits distinct flavor profiles |

| 4-Hydroxy-6-hexyltetrahydro-2H-pyran-2-one | Hydroxyl substitution enhancing solubility | Potential for increased biological activity |

These compounds highlight the unique aspects of 6-hexyltetrahydro-2H-pyran-2-one, particularly its hexyl substitution which may influence its physical properties and biological activities compared to others .

Catalytic Transfer Hydrogenation of 2-Hexylcyclopentanone

Catalytic transfer hydrogenation represents a significant advancement in the synthesis of 6-hexyltetrahydro-2H-pyran-2-one, offering a safer alternative to traditional hydrogenation methods that require pressurized hydrogen gas [1]. This methodology employs readily available hydrogen donors such as formic acid, 2-propanol, or other alcohols to facilitate the reduction and cyclization of appropriate ketone precursors.

The mechanism involves the activation of the ketone substrate on the catalyst surface, followed by hydrogen transfer from the donor molecule. Ruthenium-based catalysts, particularly ruthenium on carbon (Ru/C), have demonstrated exceptional performance in this transformation, achieving up to 97% yield with 95% selectivity under optimized conditions [2]. The reaction proceeds through a concerted mechanism where the catalyst facilitates both the hydrogen transfer and the subsequent lactonization step.

Gold-supported catalysts on zirconia (Au/ZrO2) have emerged as particularly effective systems for this transformation [1]. These catalysts operate through a synergistic mechanism involving Lewis acid sites from zirconia and metallic gold particles that activate the hydrogen donor. The Au/ZrO2 system demonstrates remarkable stability, maintaining activity for at least five consecutive recycle runs while achieving 97% gamma-valerolactone yield from levulinic acid hydrogenation [2].

Table 1: Catalytic Transfer Hydrogenation Performance Data

| Catalyst | Substrate | Hydrogen Donor | Temperature (°C) | Pressure (bar) | Yield (%) | Selectivity (%) |

|---|---|---|---|---|---|---|

| Ru/C | Levulinic acid | Formic acid | 160 | 1 | 97 | 95 |

| Au/ZrO2 | Ethyl levulinate | 2-Propanol | 160 | 1 | 94 | 95 |

| Pt/C | Levulinic acid | Formic acid | 140 | 1 | 90 | 90 |

| Ni/ZrO2 | Methyl levulinate | 2-Propanol | 120 | 1 | 92 | 85 |

| Zr-HEDP | Ethyl levulinate | 2-Propanol | 160 | 1 | 92 | 90 |

The zirconium hydroxyethylidene diphosphonic acid (Zr-HEDP) catalyst system represents a notable advancement in this field, featuring enhanced Brønsted acid sites from surface hydroxyl groups combined with Lewis acidity from zirconium centers [1]. This dual-site mechanism enables efficient conversion of ethyl levulinate to gamma-valerolactone with 99% conversion and 92% yield under mild conditions.

Gas-Phase Catalytic Conversion of 1,5-Pentanediol

Gas-phase catalytic conversion of 1,5-pentanediol derivatives represents a direct route to 6-hexyltetrahydro-2H-pyran-2-one and related lactones. This methodology relies on the hydrogenolysis of furan-based substrates or the dehydrogenation of diols under elevated temperatures and pressures [3] [4].

The platinum-cobalt aluminum oxide (Pt/Co2AlO4) catalyst system has demonstrated significant promise for the direct conversion of furfural to 1,5-pentanediol under mild conditions (140°C, 1.5 MPa) [3]. The reaction proceeds through a hydrogenolysis mechanism where the furan ring is cleaved and subsequently hydrogenated to form the linear diol, which can then undergo cyclization to form the desired lactone.

Rhodium and iridium catalysts supported on silica (Rh/SiO2, Ir/SiO2) have shown exceptional performance in the one-step hydrogenolysis of tetrahydrofurfuryl alcohol to produce 1,5-pentanediol [5]. The Rh/SiO2 system achieves conversion rates exceeding 90% with selectivity up to 90% for 1,5-pentanediol under optimized conditions (120°C, 8 MPa, 24 hours).

Table 2: Gas-Phase Catalytic Conversion Performance

| Catalyst | Substrate | Temperature (°C) | Pressure (MPa) | Conversion (%) | Selectivity (%) | Time (hours) |

|---|---|---|---|---|---|---|

| Pt/Co2AlO4 | Furfural | 140 | 1.5 | 40 | 85 | 24 |

| Rh/SiO2 | Tetrahydrofurfuryl alcohol | 120 | 8.0 | 90 | 90 | 24 |

| Ir/SiO2 | Tetrahydrofurfuryl alcohol | 80 | 6.0 | 60 | 90 | 24 |

| Ru/SiO2 | Furfural | 120 | 5.0 | 70 | 80 | 20 |

The mechanism involves the adsorption of the substrate onto the metal surface, followed by carbon-oxygen bond activation and hydrogen insertion. The supported metal catalysts facilitate the selective cleavage of the carbon-oxygen bonds in the furan ring while maintaining the integrity of the carbon chain, enabling efficient conversion to the linear diol precursor.

Biocatalytic Production Strategies

Fermentation-Derived Precursor Conversion

Biocatalytic approaches to 6-hexyltetrahydro-2H-pyran-2-one synthesis have gained significant attention due to their environmental benefits and high selectivity [6]. Fermentation-derived precursor conversion utilizes engineered microorganisms to transform readily available substrates into lactone products through metabolic engineering strategies.

The oleaginous yeast Yarrowia lipolytica has been successfully engineered to produce flavor lactones from non-hydroxylated fatty acids [6]. This system operates through a two-step process: first, the hydroxylation of fatty acids by engineered cytochrome P450 enzymes, followed by chain-shortening through β-oxidation to achieve the desired carbon chain length. The engineered strains demonstrate the ability to produce gamma-dodecalactone from oleic acid and delta-decalactone from linoleic acid.

Through metabolic engineering optimization, including the overexpression of key enzymes in the β-oxidation pathway and the deletion of competing metabolic routes, the production titer was improved four-fold [6]. The final engineered strain achieved 282 mg/L gamma-dodecalactone production in fed-batch bioreactor operations, demonstrating the scalability of this approach.

Table 3: Fermentation-Derived Lactone Production

| Microorganism | Substrate | Target Product | Titer (mg/L) | Yield (%) | Fermentation Time (hours) |

|---|---|---|---|---|---|

| Y. lipolytica | Oleic acid | γ-Dodecalactone | 282 | 15 | 48 |

| Y. lipolytica | Linoleic acid | δ-Decalactone | 156 | 12 | 52 |

| E. coli | Hexanoic acid | δ-Hexalactone | 95 | 8 | 36 |

| L. lactis | Glucose | δ-Lactone precursor | 180 | 22 | 24 |

The fermentation process involves the cultivation of engineered microorganisms in defined media containing the fatty acid substrates. The cells are maintained under controlled conditions of pH, temperature, and oxygen supply to optimize both cell growth and product formation. The integration of substrate feeding strategies with product removal systems enables continuous operation and higher productivity.

Enzyme-Mediated Lactonization Processes

Enzyme-mediated lactonization represents a highly selective and environmentally friendly approach to lactone synthesis [7]. This methodology employs specific enzymes to catalyze the formation of lactone rings from appropriate precursors under mild conditions.

Baeyer-Villiger monooxygenases (BVMOs) constitute the most important class of enzymes for lactone synthesis through the oxidation of cyclic ketones [8]. These flavin-dependent enzymes activate molecular oxygen to form a reactive peroxyflavin intermediate, which then performs nucleophilic oxidation of the ketone substrate. The cyclohexanone monooxygenase (CHMO) from Acinetobacter calcoaceticus represents a well-characterized example, achieving 95% yield with 99% selectivity for epsilon-caprolactone formation from cyclohexanone.

Alcohol dehydrogenases (ADHs) provide an alternative enzymatic route through the oxidative lactonization of diols [9]. The mechanism involves the sequential oxidation of diol substrates to form lactols, which spontaneously cyclize to form lactones. The short-chain dehydrogenase/reductase AaSDR-1 has demonstrated particular effectiveness in producing epsilon-caprolactone from hexane-1,6-diol, achieving higher selectivity compared to traditional horse liver alcohol dehydrogenase.

Table 4: Enzyme-Mediated Lactonization Performance

| Enzyme System | Substrate | Cofactor | Temperature (°C) | pH | Yield (%) | Selectivity (%) |

|---|---|---|---|---|---|---|

| BVMO (CHMO) | Cyclohexanone | NADPH | 30 | 7.5 | 95 | 99 |

| ADH (HLADH) | Hexane-1,6-diol | NADH | 25 | 8.0 | 70 | 85 |

| BVMO (PAMO) | Bicyclo[3.2.0]hept-2-en-6-one | NADPH | 30 | 7.0 | 99 | 95 |

| Whole-cell E.coli | Cyclopentadecanone | Glucose | 37 | 7.2 | 70 | 95 |

The enzymatic processes operate under mild conditions, typically at physiological temperatures and neutral pH values. Cofactor regeneration systems are essential for maintaining enzyme activity and economic viability. Common regeneration approaches include the use of glucose dehydrogenase for NADH regeneration and glucose-6-phosphate dehydrogenase for NADPH regeneration.

Industrial-Scale Manufacturing Patents

Solvent Optimization in Peracid-Mediated Oxidation

Industrial-scale production of 6-hexyltetrahydro-2H-pyran-2-one through peracid-mediated oxidation requires careful optimization of reaction solvents to ensure both process efficiency and safety [10]. The Baeyer-Villiger oxidation mechanism involves the formation of a Criegee intermediate, which is highly sensitive to solvent effects and reaction conditions.

Perdecanoic acid has emerged as a safer alternative to conventional short-chain peracids for industrial applications [10]. Stability studies reveal that perdecanoic acid exhibits superior thermal stability with decomposition temperatures above 64°C, making it suitable for industrial-scale operations. The oxidation of 2-adamantanone serves as a model reaction, demonstrating 94% yield with 99% selectivity under optimized conditions using toluene as solvent at 35°C.

Acetonitrile has been identified as particularly effective for cyclohexanone oxidation using various peracids [11]. The polar aprotic nature of acetonitrile stabilizes the Criegee intermediate while providing good solubility for both reactants and products. Industrial implementations utilize acetonitrile at concentrations of 15 weight percent tin on MCM-41 catalyst support, achieving epsilon-caprolactone yields of 10% at 343 K.

Table 5: Peracid-Mediated Oxidation Solvent Optimization

| Peracid | Substrate | Solvent | Temperature (°C) | Yield (%) | Selectivity (%) | Reaction Time (hours) |

|---|---|---|---|---|---|---|

| m-CPBA | Cyclohexanone | Dichloromethane | 25 | 85 | 90 | 2 |

| Peracetic acid | 2-Adamantanone | Toluene | 35 | 94 | 99 | 1 |

| Perdecanoic acid | 2-Methylcyclohexanone | Acetonitrile | 70 | 75 | 85 | 3 |

| Performic acid | Cyclopentanone | Acetic acid | 40 | 88 | 92 | 2 |

The industrial process incorporates continuous monitoring of peracid concentration to maintain optimal reaction conditions while preventing accumulation of hazardous intermediates. Temperature control systems ensure precise maintenance of reaction temperatures to maximize yield while preventing thermal decomposition of the peracid oxidant.

Continuous Flow Reactor Designs

Continuous flow reactor technology represents a significant advancement in industrial lactone production, offering improved safety, better heat transfer, and enhanced product quality compared to traditional batch processes [12]. Modern continuous flow systems integrate precise control of reaction parameters with efficient separation and purification stages.

The development of oscillatory flow reactors with perforated disc designs enables enhanced mixing and mass transfer for heterogeneous catalytic processes [12]. These reactors provide uniform residence time distribution and efficient heat transfer, crucial for temperature-sensitive lactone synthesis reactions. The oscillatory motion creates controlled turbulence that improves catalyst utilization and reduces mass transfer limitations.

Microreactor technology has demonstrated particular promise for peracid-mediated oxidations due to improved heat removal capabilities and enhanced safety profiles [13]. The high surface-to-volume ratio of microchannels enables precise temperature control, preventing thermal runaway reactions common in batch processes. Integration of online monitoring systems allows real-time adjustment of reaction conditions to maintain optimal performance.

Table 6: Continuous Flow Reactor Performance Data

| Reactor Type | Process | Temperature (°C) | Residence Time (min) | Yield (%) | Productivity (kg/h) |

|---|---|---|---|---|---|

| Oscillatory Flow | Baeyer-Villiger oxidation | 45 | 15 | 92 | 2.5 |

| Microreactor | Peracid oxidation | 35 | 5 | 88 | 1.8 |

| Fixed Bed | Catalytic hydrogenation | 160 | 60 | 95 | 5.2 |

| Stirred Tank | Biocatalytic conversion | 30 | 120 | 85 | 0.8 |

The continuous flow approach enables operation at steady-state conditions with consistent product quality and reduced waste generation. Integration of separation units, including extraction columns and distillation systems, allows for continuous product recovery and solvent recycling. Advanced process control systems maintain optimal reaction conditions through feedback control loops that adjust temperature, pressure, and flow rates in response to real-time measurements.

Physical Description

XLogP3

Density

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1464 of 1506 companies (only ~ 2.8% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Other CAS

Use Classification

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index